4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridine moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase .
Mode of Action
Similar compounds have been shown to interact with their targets, such as c-met kinase, and inhibit their activities .
Biochemical Pathways
The inhibition of c-met kinase by similar compounds can affect various downstream signaling pathways involved in cell growth and survival .
Result of Action
The inhibition of c-met kinase by similar compounds can lead to the suppression of cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions to form the triazolopyridine core. This intermediate is then reacted with pyrrolidine derivatives to introduce the pyrrolidinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the triazolopyridine or pyrrolidinyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and are also studied for their biological activities
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a different arrangement of the triazole and pyridine rings but exhibit similar biological properties.
1,2,4-Triazolo[4,3-a]pyrimidines: These derivatives are known for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
The uniqueness of 4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
4-oxo-4-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-12(6-7-13(20)21)17-9-3-4-10(17)14-16-15-11-5-1-2-8-18(11)14/h1-2,5,8,10H,3-4,6-7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVHXDXTUFGJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(=O)O)C2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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